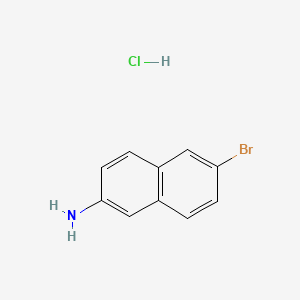

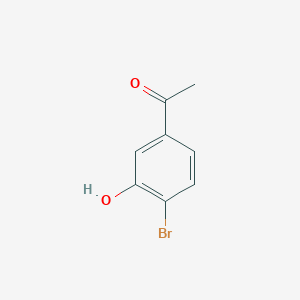

1-(4-Bromo-3-hydroxyphenyl)ethanone

Vue d'ensemble

Description

1-(4-Bromo-3-hydroxyphenyl)ethanone is a chemical compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone group. This structure is a key intermediate in the synthesis of more complex molecules and can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of related bromophenyl ethanones has been reported in the literature. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a close relative to the compound of interest, was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Another related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods highlight the typical approaches for introducing bromine into the phenyl ring and may be adapted for the synthesis of 1-(4-Bromo-3-hydroxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of bromophenyl ethanones has been extensively studied using various computational and experimental techniques. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of bromophenyl ethanone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the crystal structure of a dihydro-indolone derivative was determined by single-crystal X-ray diffraction, revealing a planar pyrrole ring in the crystal structure . These studies provide insights into the geometric parameters that could be expected for 1-(4-Bromo-3-hydroxyphenyl)ethanone.

Chemical Reactions Analysis

The reactivity of bromophenyl ethanones can be inferred from molecular electrostatic potential (MEP) and frontier molecular orbital analyses. For instance, MEP analysis of a pyrazole derivative indicated that the negative charge is concentrated on the carbonyl group, suggesting it as the most reactive part of the molecule . The HOMO and LUMO analysis is used to determine charge transfer within the molecule, which is crucial for understanding its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethanones are influenced by their molecular structure. The presence of a bromine atom and a hydroxyl group can significantly affect the compound's polarity, solubility, and boiling point. The first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the synthesis of enantiomerically pure diarylethanes from related compounds demonstrates the ability to produce optically active forms, which is important for applications in chiral drug synthesis .

Applications De Recherche Scientifique

Synthetic Technology Improvement

1-(4-Bromo-3-hydroxyphenyl)ethanone is used as a key intermediate in the synthesis of Synephrine. A study by Li Yu-feng (2013) highlights an improved method for synthesizing this compound from 1-(4-hydroxyphenyl)ethanone, yielding a product with 64.7% yield and 90.2% purity.

Application in Selective Bromination

The compound serves as a precursor in selective α-monobromination of various alkylaryl ketones. A research by W. Ying (2011) demonstrated its use in an efficient, regioselective bromination process.

Role in Organic Synthesis

This chemical plays a crucial role in the synthesis of various organic compounds. For instance, research by H. Kwiecień and E. Baumann (1998) showcased its use in the selective bromination of ethanones, leading to the preparation of benzofuran derivatives.

In Fluorescent Probes

A study by T. Fang et al. (2019) used 1-(2-Hydroxyphenyl)ethanone, a related compound, in the development of a BODIPY-based fluorescent on-off probe for H2S detection, highlighting its potential in creating sensitive diagnostic tools.

Crystallographic Studies

The compound's crystal structure was analyzed in a study by V. Manzano et al. (2015), providing insights into its molecular arrangement and potential applications in material science.

Asymmetric Reduction Catalyst

It is also used in the asymmetric reduction of ketones, as indicated by research from T. H. K. Thvedt et al. (2011), where 1-(4-bromophenyl)ethanone was reduced to secondary alcohols with high selectivity.

Antioxidant Properties

A study by Ke Li et al. (2007) isolated natural occurring bromophenols with structures similar to 1-(4-Bromo-3-hydroxyphenyl)ethanone from marine algae, demonstrating significant antioxidant activity.

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-(4-bromo-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSQLGHKHPBHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294487 | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-hydroxyphenyl)ethanone | |

CAS RN |

73898-22-3 | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73898-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)